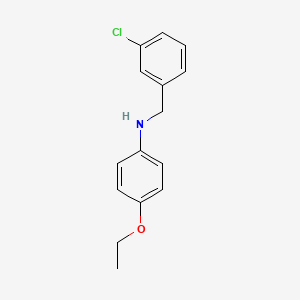
N-(3-Chlorobenzyl)-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-Chlorobenzyl)-4-ethoxyaniline" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, structural characterization, and reactivity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of complexes with N-Ethoxycarbonyl 4-Chlorobenzene Thiocarboxamide is reported, which shares a structural similarity with the ethoxy and chlorobenzene moieties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes with various metals, as described in the first paper . The process includes the use of analytical, magnetic, thermogravimetric, and spectral studies to characterize the synthesized complexes. Although the exact synthesis of "N-(3-Chlorobenzyl)-4-ethoxyaniline" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to "N-(3-Chlorobenzyl)-4-ethoxyaniline" has been solved using direct methods, as seen in the fourth paper . The study provides detailed crystallographic data, which could be useful in inferring the molecular structure of the compound . The analysis of the molecular structure is crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
The reactivity of related compounds to various nucleophiles has been investigated, as mentioned in the third paper . This includes the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards nitrogen and sulfur nucleophiles, leading to the formation of novel quinazoline and quinazolinone derivatives. Such studies on reactivity can shed light on the potential chemical reactions that "N-(3-Chlorobenzyl)-4-ethoxyaniline" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and the nature of its chemical reactions. The papers provided do not directly discuss the properties of "N-(3-Chlorobenzyl)-4-ethoxyaniline," but they do offer insights into the properties of structurally related compounds. For example, the antimicrobial potential of quinazolinone derivatives synthesized from a related compound is evaluated , and the crystal structures of similar compounds are determined . These studies can help predict the properties of "N-(3-Chlorobenzyl)-4-ethoxyaniline" by analogy.
科学的研究の応用
Chemical Interactions and Product Formation
N-(3-Chlorobenzyl)-4-ethoxyaniline, as a chemical entity, has not been directly studied; however, research on related compounds provides insights into potential applications in chemical synthesis and reactions. For instance, the study of 4-ethoxyaniline derivatives in peroxidase reactions reveals their oxidative transformation into various products, such as quinone imines. These compounds demonstrate interactions with N-acetylcysteine, leading to the formation of conjugates with potential toxicological implications (Lindqvist, Kenne, & Lindeke, 1991). This research indicates the reactivity of ethoxyaniline derivatives in biological systems, suggesting similar compounds like N-(3-Chlorobenzyl)-4-ethoxyaniline could undergo comparable interactions.
Polymer Chemistry and Materials Science
Research on substituted polyanilines, including poly(o-ethoxyaniline), offers insights into the applications of ethoxyaniline derivatives in materials science. These polymers exhibit unique photoelectrochemical properties and conductivity, making them suitable for electronic applications (Kilmartin & Wright, 1999). The study of these materials highlights the potential of N-(3-Chlorobenzyl)-4-ethoxyaniline in the development of new polymeric materials with specific electronic or optical properties.
Synthetic Chemistry
The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, including reactions with substituted benzyl cyanides, provides a framework for synthesizing complex organic molecules (Bekircan & Bektaş, 2008). This research underscores the utility of specific aniline derivatives in medicinal chemistry, suggesting that N-(3-Chlorobenzyl)-4-ethoxyaniline could serve as a precursor or intermediate in the synthesis of pharmaceuticals or bioactive molecules.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFMMQOMFLBOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)
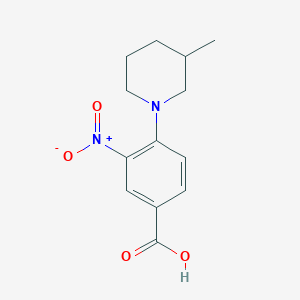


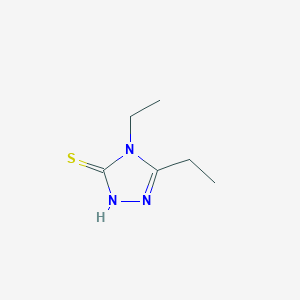
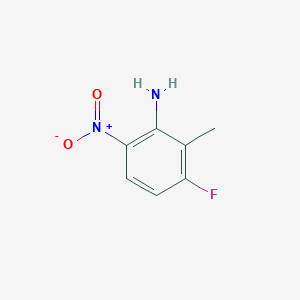
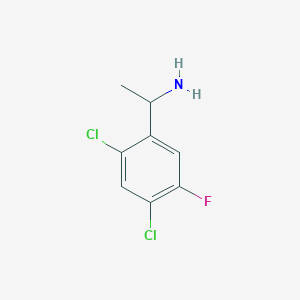
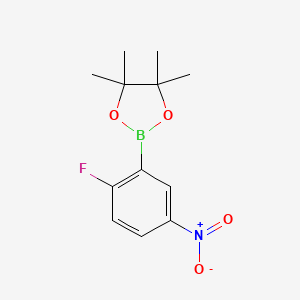
![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)
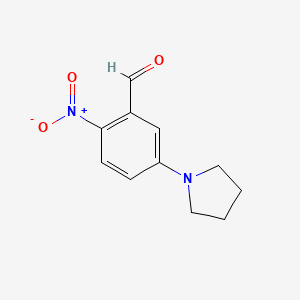
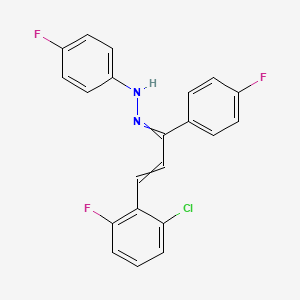
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)